molecular formula C6H4N4O2 B1266194 1-Azido-4-nitrobenzene CAS No. 1516-60-5

1-Azido-4-nitrobenzene

Cat. No. B1266194
CAS RN: 1516-60-5
M. Wt: 164.12 g/mol
InChI Key: CZZVSJPFJBUBDK-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 1-Azido-4-nitrobenzene and its derivatives involves various chemical reactions, highlighting the compound's versatility. For instance, the synthesis of 1H-Indazoles from imidates and nitrosobenzenes through synergistic rhodium/copper catalysis showcases an efficient method for producing azacyclic compounds, utilizing 1-Azido-4-nitrobenzene derivatives as key intermediates (Wang & Li, 2016). Additionally, gold-catalyzed synthesis processes further demonstrate the compound's utility in creating complex molecular structures through redox/cycloaddition cascades (Jadhav et al., 2011).

Molecular Structure Analysis

The molecular structure of 1-Azido-4-nitrobenzene and its derivatives has been analyzed through various techniques, including X-ray crystallography. For example, the crystalline-state photoreaction of 1-azido-2-nitrobenzene provided direct observation of heterocycle formation, revealing insights into the compound's molecular structure and the role of intermediates in its reactions (Takayama et al., 2003).

Chemical Reactions and Properties

1-Azido-4-nitrobenzene undergoes various chemical reactions, leading to the formation of diverse compounds. Radical coupling for directed C-C/C-S bond formation exemplifies the compound's reactivity and its potential in synthesizing new complexes with unique properties (Zhong et al., 2014). The compound's photophysical and photochemical behaviors are also of interest, as studies on nitrobenzene derivatives have shed light on their complex photophysics and photochemistry (Giussani & Worth, 2017).

Physical Properties Analysis

Chemical Properties Analysis

The chemical properties of 1-Azido-4-nitrobenzene, such as its reactivity in various chemical reactions and its role in synthesizing new compounds, are central to its scientific interest. The compound's involvement in creating azacyclic compounds through redox/cycloaddition cascades and its utility in producing complex molecular structures underscore its chemical versatility (Jadhav et al., 2011).

Scientific Research Applications

Photoreaction Investigations

  • Crystalline-State Photoreaction : Research on 1-azido-2-nitrobenzene, closely related to 1-azido-4-nitrobenzene, explored its photoreaction in the crystalline state. The study utilized X-ray crystallography, IR spectroscopy, and electron-spin resonance (ESR) to observe the formation of benzofuroxan, suggesting the presence of a triplet nitrene intermediate in heterocycle formation (Takayama et al., 2003).

Pyrolysis Studies

  • Pyrolysis of Aryl Azides : A study examined the rates of pyrolysis for various aryl azides, including 1-azido-4-nitrobenzene derivatives. This research highlighted the influence of neighboring group effects and proposed mechanisms for the observed pyrolysis reactions (Dyall & Ferguson, 1992).

Chemical Synthesis and Bond Formation

  • C-C/C-S Bond Formation : Investigations into reactions involving 1-azido-3-nitrobenzene led to the synthesis of new complexes through radical coupling. This study provided insights into directed C-C/C-S bond formation, contributing to the field of chemical synthesis (Zhong et al., 2014).

Thermolysis Research

  • Thermolysis of Cycloadducts : Research into the thermolysis of cycloadducts formed between aryl azides and hexamethyl-Dewar-benzene revisited the structures of the products, including derivatives of 1-azido-4-nitrobenzene. This study clarified previously misinterpreted structures and proposed new reaction mechanisms (Christl et al., 2005).

Optical Sensing and Biological Activity

  • Optical Sensing and Antioxidant Behavior : A study on azo ligands containing 1-azido-4-nitrobenzene explored their potential in detecting metal ions and antioxidant activity. This research contributes to the development of chemical sensors and biological applications (Shaghaghi & Dehghan, 2018).

Environmental Applications

  • Environmental Remediation : Investigations into the use of zerovalent iron (Fe0) for reducing nitrobenzene in wastewater demonstrated its efficacy in transforming nitrobenzene to less harmful compounds. This study is relevant for environmental pollution control and wastewater treatment (Mantha et al., 2001).

Safety And Hazards

While specific safety and hazard information for 1-Azido-4-nitrobenzene was not found, it’s important to handle all chemical compounds with care. Personal protective equipment should be worn, and contact with skin, eyes, and clothing should be avoided .

Future Directions

Future directions for 1-Azido-4-nitrobenzene could involve its use in the synthesis of dyes, explosives, and other products . Additionally, research into the synthesis of aryl azides from aromatic amines could provide new methods for the production of 1-Azido-4-nitrobenzene .

properties

IUPAC Name

1-azido-4-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4N4O2/c7-9-8-5-1-3-6(4-2-5)10(11)12/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CZZVSJPFJBUBDK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=[N+]=[N-])[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60164814
Record name Benzene, 1-azido-4-nitro-
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Molecular Weight

164.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Azido-4-nitrobenzene

CAS RN

1516-60-5
Record name 4-Nitrophenyl azide
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Record name Benzene, 1-azido-4-nitro-
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Record name 1-Azido-4-nitrobenzene
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Record name Benzene, 1-azido-4-nitro-
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Synthesis routes and methods I

Procedure details

A solution of sodium nitrite (761 mg, 11 mmol) in water (5 mL) was added dropwise to a 0° C. solution of 4-nitroaniline (508 mg, 3.68 mmol) in trifluoroacetic acid (5 mL). After stirring for 10 minutes, a solution of sodium azide (1.55 g, 23.9 mmol) was added slowly. The resulting yellow suspension was stirred at room temperature for 5 hours. The reaction mixture was partitioned between water and ethyl acetate. The organic layer was dried over sodium sulfate, filtered and concentrated. Purification by column chromatography gave 1-azido-4-nitrobenzene (600 mg, 99%). 1H NMR (400 MHz, CDCl3, δ): 8.16-8.19 (m, 2H), 7.05-7.09 (m, 2H).
Quantity
761 mg
Type
reactant
Reaction Step One
Quantity
508 mg
Type
reactant
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Quantity
1.55 g
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

To a solution of 4-nitroaniline (27.6 g) in 0.4N hydrochloric acid (500 ml) was added 1M aqueous sodium nitrite solution (200 ml) under ice-cooling, and the mixture was stirred for 30 min and then at room temperature for 20 min. An aqueous solution (100 ml) of sodium azide (13.0 g) was added to the obtained reaction mixture under ice-cooling, and the mixture was stirred for 30 min. The precipitated crystals were collected by filtration, washed with 1N hydrochloric acid and water and air-dried to give the title compound as a brown powder (28.2 g, 86%).
Quantity
27.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
reactant
Reaction Step One
Quantity
500 mL
Type
solvent
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step Two
Yield
86%

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
176
Citations
Z Sepehr, H Nasr-Isfahani, AR Mahdavian… - Journal of the Iranian …, 2022 - Springer
… The click reactions of these spiropyran derivatives with 1-azido-4-nitrobenzene and (azidomethyl)benzene are studied. For this purpose, 3,3-dimethyl-2-methylene-1-prop-2-ynyl-2,3-…
Number of citations: 1 link.springer.com
A Keivanloo, H Eshraghi, M Bakherad… - Organic Preparations …, 2021 - Taylor & Francis
… 3-bromoprop-1-yne (2) and 1-azido-4-nitrobenzene (3a). Optimal results were represented by entry … on the reaction of benzoic acid with 3-bromoprop-1-yne and 1-azido-4-nitrobenzene. …
Number of citations: 2 www.tandfonline.com
A Jarrahpour, P Shirvani, V Sinou, C Latour… - Medicinal Chemistry …, 2016 - Springer
… Then, β-lactams 3a–h were treated with 1-azido-4-nitrobenzene 4 to afford β-lactam-triazole hybrids 5a–h. Of the twenty-three β-lactams tested against chloroquine-resistant P. …
Number of citations: 34 link.springer.com
M Christl, S Lesch, S Deuerlein… - Helvetica chimica …, 2005 - Wiley Online Library
… In order to create a second example for the type of the rearrangement 1a3 6, we prepared the triazoline 1b from HMDB and 1-azido-4-nitrobenzene (Scheme 2). The cycloaddition …
Number of citations: 2 onlinelibrary.wiley.com
A Zarei, AR Hajipour, L Khazdooz, H Aghaei - Tetrahedron Letters, 2009 - Elsevier
… sulfate, which had been stored in a desiccator at room temperature for three days, reacted with sodium azide in H 2 O and provided almost the same yield of 1-azido-4-nitrobenzene as …
Number of citations: 53 www.sciencedirect.com
B Ardiansah, MR Hardhani, DDSR Putera… - Case Studies in …, 2023 - Elsevier
… For making the triazole ring, 1-azido-4-nitrobenzene was chosen as the azido substrate because p-nitrophenyl moiety can enhance the antioxidant capacity of the organic molecules [23]…
Number of citations: 2 www.sciencedirect.com
M Sundhoro, S Jeon, J Park… - Angewandte Chemie …, 2017 - Wiley Online Library
… The observed rate constant of 3.68±0.03 m −1 s −1 is six-fold higher than that between 1-azido-4-nitrobenzene and triphenylphosphine (0.611 m −1 s −1 ), 2 the fastest Staudinger …
Number of citations: 77 onlinelibrary.wiley.com
SJ Yan, YJ Liu, YL Chen, L Liu, J Lin - Bioorganic & medicinal chemistry …, 2010 - Elsevier
… 15b HKAs have been reacted with 1-azido-4-nitrobenzene at room temperature to synthesize N-aryl 1,2,3-triazole 5, 15c while other azid-obenzes such as 1-azido-4-chlorobenzene, 1-…
Number of citations: 154 www.sciencedirect.com
PD Kamalakar - 2023 - shodhgangotri.inflibnet.ac.in
… Reaction of 1-flouro-4-nitrobenzene with Sodium azide furnishes 1-azido- 4-nitrobenzene … Reaction of 1-flouro - 4-nitrobenzene with Sodium azide furnishes 1-Azido- 4-nitrobenzene …
Number of citations: 2 shodhgangotri.inflibnet.ac.in
MA Karimi Zarchi, N Ebrahimi - Iranian Polymer Journal, 2012 - Springer
… For example, the FTIR and 1 H NMR spectra of 1-azido-4-nitrobenzene are given in Figs. 1 and … FTIR Spectrum of 1-azido-4-nitrobenzene … 1 H NMR Spectrum of 1-azido-4-nitrobenzene …
Number of citations: 17 link.springer.com

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